

Tomatidenol vs. Tomatidine in muscle atrophy studies

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Compound of Interest

Compound Name: **Tomatidenol**

Cat. No.: **B1253344**

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An objective comparison between **tomatidenol** and tomatidine in the context of muscle atrophy research is not feasible at this time due to a lack of available scientific literature on **tomatidenol**. Extensive searches have not yielded studies investigating the effects of **tomatidenol** on muscle wasting.

However, a significant body of research exists for tomatidine, establishing it as a potent natural compound with the ability to counteract muscle atrophy. This guide will therefore focus on the extensively documented effects of tomatidine, providing a comprehensive overview of its mechanism of action, supporting experimental data, and detailed protocols for researchers in the field.

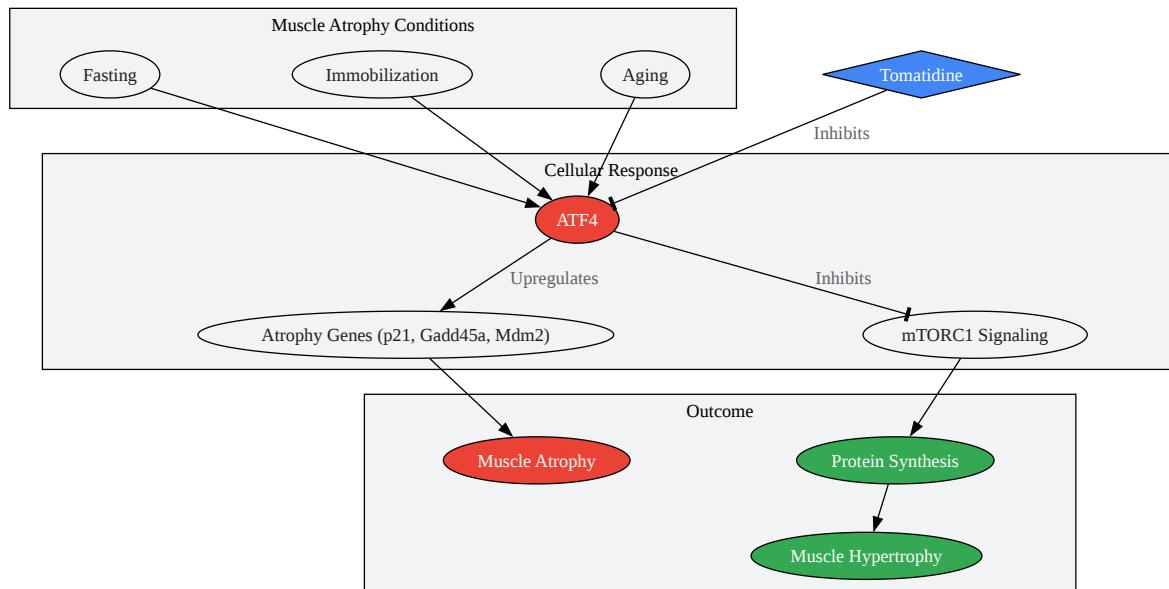
Tomatidine: A Natural Inhibitor of Muscle Atrophy

Tomatidine, a steroidal alkaloid found in the skin and leaves of tomatoes, has emerged as a promising small molecule for combating muscle atrophy. Research has demonstrated its efficacy in both *in vitro* and *in vivo* models of muscle wasting induced by various stimuli, including fasting, immobilization, and aging.

Mechanism of Action

Tomatidine exerts its anti-atrophic effects primarily by inhibiting the activity of Activating Transcription Factor 4 (ATF4), a key mediator of skeletal muscle atrophy. ATF4 promotes the expression of genes involved in protein breakdown and suppresses protein synthesis. By

inhibiting ATF4, tomatidine effectively tips the balance towards protein synthesis and muscle growth.



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Quantitative Data Summary

The following tables summarize the key quantitative findings from *in vivo* and *in vitro* studies on tomatidine.

Table 1: In Vivo Effects of Tomatidine on Skeletal Muscle in Mice

Parameter	Model	Treatment	Duration	Outcome	Reference
Muscle Weight	Unloaded (hindlimb suspension)	0.05% tomatidine in diet	14 days	Increased soleus and gastrocnemius weight	
Muscle Fiber Size	Unloaded (hindlimb suspension)	0.05% tomatidine in diet	14 days	Increased cross-sectional area of muscle fibers	
Muscle Strength	Unloaded (hindlimb suspension)	0.05% tomatidine in diet	14 days	Increased grip strength	
Muscle Weight	Fasting	200 mg/kg (oral gavage)	24 hours	Reduced loss of gastrocnemius muscle weight	
Gene Expression	Fasting	200 mg/kg (oral gavage)	24 hours	Reduced expression of ATF4 target genes (p21, Gadd45a, Mdm2)	

Table 2: In Vitro Effects of Tomatidine on C2C12 Myotubes

Parameter	Condition	Treatment	Duration	Outcome	Reference
Myotube Diameter	Dexamethasone-induced atrophy	10 μ M tomatidine	24 hours	Increased myotube diameter	
Protein Synthesis	Dexamethasone-induced atrophy	10 μ M tomatidine	24 hours	Increased protein synthesis	
Gene Expression	Dexamethasone-induced atrophy	10 μ M tomatidine	24 hours	Reduced expression of ATF4 target genes	

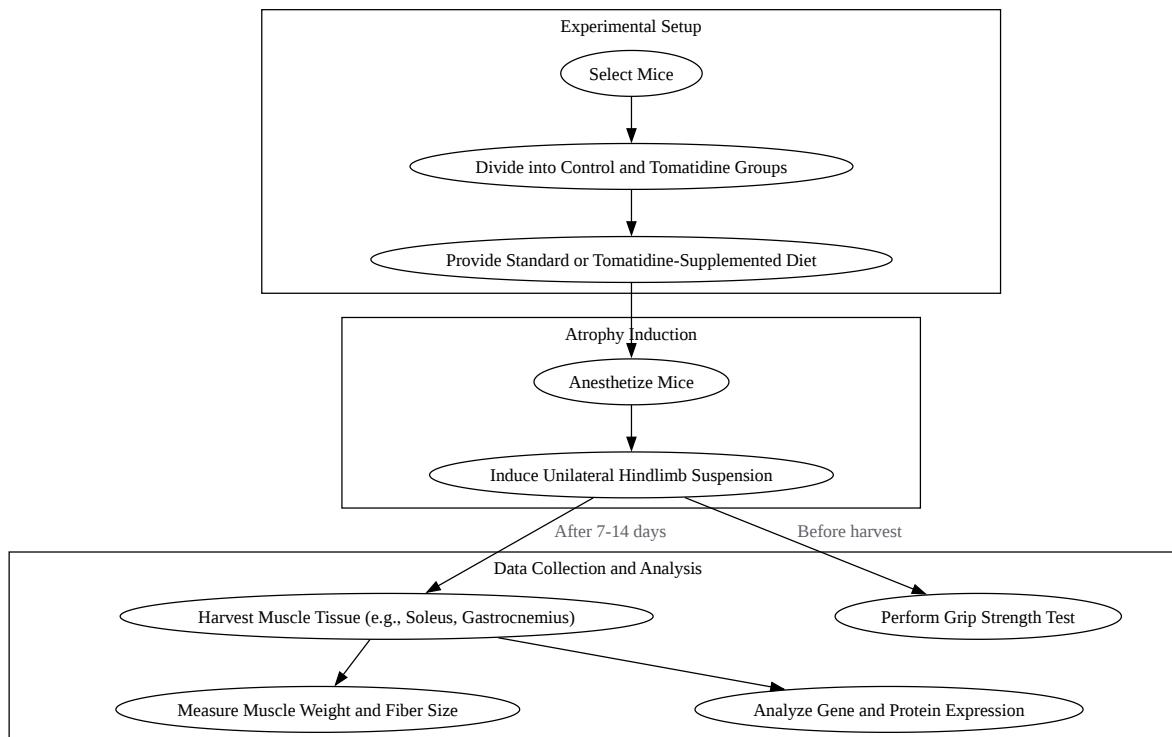
Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the effects of tomatidine on muscle atrophy.

Animal Model of Unloading-Induced Muscle Atrophy

- Model: Hindlimb suspension in mice.
- Procedure:
 - Mice are anesthetized.
 - A tail-traction method is used to suspend one hindlimb, inducing unloading and subsequent atrophy of the soleus and gastrocnemius muscles. The other hindlimb serves as a weight-bearing control.
 - Mice are provided with a standard diet or a diet supplemented with tomatidine (e.g., 0.05% w/w).
 - The suspension is maintained for a period of 7-14 days.
 - At the end of the experimental period, muscle tissues are harvested for analysis of weight, fiber size (histology), and gene/protein expression.

- Key Measurements: Muscle mass, muscle fiber cross-sectional area, and grip strength.



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In Vitro Model of Dexamethasone-Induced Myotube Atrophy

- Cell Line: C2C12 myoblasts.
- Procedure:
 - C2C12 myoblasts are cultured in a growth medium until they reach confluence.
 - Differentiation into myotubes is induced by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

- After 4-5 days of differentiation, myotubes are treated with dexamethasone (a synthetic glucocorticoid) to induce atrophy.
- Concurrently, cells are treated with either vehicle (e.g., DMSO) or tomatidine at various concentrations (e.g., 1-10 μ M).
- The treatment is continued for 24-48 hours.
- Myotubes are then fixed and stained (e.g., with anti-myosin heavy chain antibody) to visualize and measure their diameter.
- Protein synthesis can be assessed using methods like the SUnSET assay.
- Cell lysates can be collected for analysis of gene and protein expression.
- Key Measurements: Myotube diameter, protein synthesis rate, and expression of atrophy-related genes.

Conclusion

While a direct comparison with **tomatidenol** is not possible due to the absence of data, tomatidine stands as a well-characterized small molecule with significant potential for the treatment of muscle atrophy. Its ability to inhibit the ATF4 signaling pathway provides a clear mechanism for its observed effects on increasing muscle mass and strength in preclinical models. Further research is warranted to translate these promising findings into clinical applications for various muscle wasting conditions.

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